molecular formula C17H18N2 B7893665 [(1-Benzyl-1H-indol-6-yl)methyl](methyl)amine

[(1-Benzyl-1H-indol-6-yl)methyl](methyl)amine

Cat. No.: B7893665
M. Wt: 250.34 g/mol
InChI Key: BMUIBNLVJDGVAS-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-indol-6-yl)methylamine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, and a methylamine group attached to the 6th position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(1-Benzyl-1H-indol-6-yl)methylamine is used as a building block in the synthesis of more complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in modulating biological pathways and have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

The compound is explored for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .

Industry

In the industrial sector, (1-Benzyl-1H-indol-6-yl)methylamine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-indol-6-yl)methylamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyl and methylamine groups enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-indol-6-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methylamine groups enhances its reactivity and potential for therapeutic applications compared to other indole derivatives .

Properties

IUPAC Name

1-(1-benzylindol-6-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-18-12-15-7-8-16-9-10-19(17(16)11-15)13-14-5-3-2-4-6-14/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUIBNLVJDGVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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